molecular formula C8H6Cl2O B1601629 4-Chloro-3-methylbenzoyl chloride CAS No. 21900-24-3

4-Chloro-3-methylbenzoyl chloride

Cat. No. B1601629
CAS RN: 21900-24-3
M. Wt: 189.04 g/mol
InChI Key: NECBSSKNQDXVKN-UHFFFAOYSA-N
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Description

4-Chloro-3-methylbenzoyl chloride is a chemical compound with the molecular formula C8H6Cl2O . It is also known by other names such as 3-methyl-4-chloro benzoylchloride, 4-chloro-3-methylbenzoylchloride, 3-methyl-4-chlorobenzoyl chloride, 4-chloro-3-methyl-benzoyl chloride, and 4-chloranyl-3-methyl-benzoyl chloride .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-methylbenzoyl chloride consists of a benzene ring with a chlorine atom and a methyl group attached at the 4th and 3rd positions, respectively . The benzoyl chloride group is attached to the benzene ring .


Physical And Chemical Properties Analysis

4-Chloro-3-methylbenzoyl chloride is a liquid at room temperature . It has a molecular weight of 189.04 g/mol .

Safety And Hazards

4-Chloro-3-methylbenzoyl chloride is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding inhalation or skin contact, and using protective clothing and eye protection .

properties

IUPAC Name

4-chloro-3-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECBSSKNQDXVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516682
Record name 4-Chloro-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylbenzoyl chloride

CAS RN

21900-24-3
Record name 4-Chloro-3-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 52.55 g (0.31 mol) of 4-chloro-3-methyl-benzoic acid in CH2Cl2 (1.2 L) with DMF (1 mL) at 0° C. under N2 with an outlet sparging through 2.5 N sodium hydroxide was added 29.56 mL (0.339 mol) of oxalyl chloride. The mixture was allowed to warm to room temperature over a 3 h period. The reaction mixture was concentrated and taken forward crude.
Quantity
52.55 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
29.56 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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